N3-VC-PAB-PNP

ADC linker site-specific conjugation SPAAC

N3-VC-PAB-PNP (Azidoacetyl-Val-Cit-PAB-PNP; CAS 2285374-43-6) is a modular, cleavable linker-payload attachment scaffold used in the synthesis of antibody-drug conjugates (ADCs). The molecule comprises four functional units: an azide (N3) handle for bioorthogonal click conjugation, a valine-citrulline (VC) dipeptide cleavable by lysosomal cathepsin B, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate group for amine-reactive payload attachment.

Molecular Formula C27H33N9O9
Molecular Weight 627.6 g/mol
Cat. No. B15546409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-VC-PAB-PNP
Molecular FormulaC27H33N9O9
Molecular Weight627.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1
InChIKeyKNEXKZRDWGNMRR-GMAHTHKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N3-VC-PAB-PNP for ADC Synthesis: Procurement and Selection Criteria


N3-VC-PAB-PNP (Azidoacetyl-Val-Cit-PAB-PNP; CAS 2285374-43-6) is a modular, cleavable linker-payload attachment scaffold used in the synthesis of antibody-drug conjugates (ADCs). The molecule comprises four functional units: an azide (N3) handle for bioorthogonal click conjugation, a valine-citrulline (VC) dipeptide cleavable by lysosomal cathepsin B, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate group for amine-reactive payload attachment [1]. The compound serves as an intermediate in the preparation of bicyclic peptide ligand STING conjugates and functions as a click chemistry reagent capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO- or BCN-containing molecules .

N3-VC-PAB-PNP Substitution Risks: Why In-Class Linkers Are Not Interchangeable


Generic substitution of N3-VC-PAB-PNP with other Val-Cit-PAB-based linker intermediates is not functionally equivalent due to differences in the conjugation handle that fundamentally alter the conjugation strategy, site-specificity, and downstream ADC homogeneity. Compounds with maleimide handles (e.g., MC-VC-PAB-PNP, Mal-VC-PAB-PNP) conjugate via thiol-maleimide chemistry to native or engineered cysteines, producing heterogeneous drug-to-antibody ratios (DARs) and variable stability profiles due to retro-Michael addition and succinimide ring hydrolysis [1]. Conversely, compounds with protected amine handles (e.g., Fmoc-Val-Cit-PAB-PNP, Boc-Val-Cit-PAB-PNP) require deprotection steps that add synthetic complexity and may compromise yield. The azide handle on N3-VC-PAB-PNP enables copper-free SPAAC click chemistry that preserves antibody functionality under physiological conditions and, when paired with site-specific antibody engineering (e.g., glycan remodeling or unnatural amino acid incorporation), yields homogeneous ADCs with precisely controlled DAR [2]. Substitution without accounting for the conjugation chemistry would alter DAR distribution, aggregation propensity, and ultimately in vivo pharmacokinetics and therapeutic index.

N3-VC-PAB-PNP Quantitative Differentiation Evidence: Linker Performance and Selection Criteria


Conjugation Site-Specificity: Azide Click Chemistry vs. Thiol-Maleimide

N3-VC-PAB-PNP, by virtue of its azide handle, enables strain-promoted azide-alkyne cycloaddition (SPAAC) when paired with DBCO- or BCN-modified antibodies. SPAAC proceeds under physiological conditions without copper catalysts and preserves antibody functionality, in contrast to thiol-maleimide chemistry used by MC-VC-PAB-PNP and Mal-VC-PAB-PNP, which suffers from retro-Michael addition and succinimide ring hydrolysis that compromises linker stability in circulation [1]. While the azide handle does not inherently guarantee site-specificity—it requires prior antibody engineering with alkyne/DBCO/BCN groups—it is a prerequisite for glycan-remodeling click conjugation platforms (e.g., GlyCLICK) that yield homogeneous DAR2 or DAR4 ADCs [2].

ADC linker site-specific conjugation SPAAC thiol-maleimide click chemistry

Hydrophobicity-Linked Aggregation: Val-Cit-PAB Linkers vs. Alternative Scaffolds

The Val-Cit-PAB scaffold, which constitutes the core cleavable unit of N3-VC-PAB-PNP, exhibits high hydrophobicity (Clog P of MC-VC-PAB-pyrene conjugate = 4.31) that contributes to ADC aggregation [1]. In a comparative study of trastuzumab ADCs with varying linker configurations, the Val-Cit-PAB-containing ADC (ADC 3, Mc-VC-PAB-pyrene) displayed 100% aggregation by size-exclusion chromatography (SEC) when conjugated at DAR 7.9, whereas exo-cleavable linker variants showed only 0.4–0.5% aggregation at comparable DARs (7.4–8.0) [1]. This high aggregation propensity is a class-level limitation of the Val-Cit-PAB scaffold and is not unique to N3-VC-PAB-PNP; however, it represents a critical procurement consideration, as high-aggregation ADCs exhibit altered pharmacokinetics and increased immunogenicity risk.

ADC aggregation linker hydrophobicity Val-Cit-PAB SEC analysis DAR

Plasma Stability: Val-Cit-PAB Scaffold vs. Non-Cleavable Linker Baseline

The Val-Cit dipeptide sequence in N3-VC-PAB-PNP is specifically cleaved by lysosomal cathepsin B, and Val-Cit-PAB linkers as a class have demonstrated superior plasma stability comparable to that of non-cleavable linkers . In mouse plasma stability studies of trastuzumab ADCs, the Val-Cit-PAB-containing ADC (ADC 3, Mc-VC-PAB-pyrene) released 36% of payload after incubation, compared to only 2–7% release from exo-cleavable linker variants [1]. Note that this 36% release figure represents a class-level characteristic; no direct measurement of N3-VC-PAB-PNP plasma stability is available. However, the azide handle may confer additional stability advantages by enabling site-specific conjugation, which has been shown to reduce linker instability compared to stochastic conjugation methods [2].

ADC plasma stability Val-Cit-PAB premature payload release cathepsin B linker cleavage

N3-VC-PAB-PNP Optimal Procurement and Research Application Scenarios


Site-Specific ADC Development Requiring Homogeneous DAR Control

N3-VC-PAB-PNP is optimally deployed when paired with antibody engineering strategies that introduce alkyne, DBCO, or BCN handles at defined positions—such as glycan remodeling (GlyCLICK), unnatural amino acid incorporation, or enzymatic conjugation platforms [5]. The azide handle enables copper-free SPAAC click chemistry under physiological conditions, preserving antibody integrity and yielding homogeneous ADCs with precisely controlled DAR2 or DAR4 species [2]. This scenario addresses the heterogeneity and aggregation issues associated with stochastic thiol-maleimide conjugation [3].

STING Agonist Conjugate Intermediate Manufacturing

As documented in patent WO2020165600 A1, N3-VC-PAB-PNP serves as a key intermediate in the preparation of bicyclic peptide ligand STING conjugates [5]. Procurement in this context is driven by the compound's defined role in a patent-protected synthetic route, where substitution with alternative linker intermediates (e.g., MC-VC-PAB-PNP or Fmoc-Val-Cit-PAB-PNP) would alter the conjugation chemistry and require re-optimization of the entire synthetic sequence.

Comparator Studies for Next-Generation Linker Development

N3-VC-PAB-PNP represents the Val-Cit-PAB scaffold with an azide conjugation handle, making it a suitable baseline comparator for evaluating novel linker technologies. The well-characterized limitations of the Val-Cit-PAB scaffold—including high aggregation propensity (100% SEC aggregation at DAR ~8) and measurable plasma instability (36% payload release) [5]—provide a benchmark against which improved linker designs (e.g., exo-cleavable linkers, hydrophilic spacer-modified variants) can be quantitatively assessed.

Dual-Payload or Multifunctional Conjugate Assembly

The orthogonal reactivity of the azide handle (for click conjugation to antibody) and the PNP carbonate (for amine-reactive payload attachment) enables sequential, modular assembly of complex bioconjugates. This architecture supports the construction of dual-payload ADCs, antibody-oligonucleotide conjugates (AOCs), or PROTAC-antibody conjugates where distinct functional moieties are attached via separate chemical handles [5].

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